2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile CAS number 6339-38-4
2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile CAS number 6339-38-4
An In-depth Technical Guide to 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS 6339-38-4)
Foreword: A Focus on a Versatile Pyridinone Building Block
This guide provides a comprehensive technical overview of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, CAS number 6339-38-4. This molecule, belonging to the substituted pyridinone class, represents a valuable heterocyclic building block. Its structural features—a reactive nitrile group, a nucleophilic hydroxyl group (in its pyridone tautomeric form), and strategically placed methyl and methoxymethyl substituents—make it a compelling starting point for chemical synthesis and a key intermediate in various applications, notably in the synthesis of Vitamin B6.[1] This document moves beyond a simple recitation of properties to offer practical, field-proven insights into its synthesis, characterization, and potential utility, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Profile
2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is a substituted pyridine derivative. It's crucial to recognize that it primarily exists in its more stable tautomeric form, 4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.[1] This keto-enol tautomerism is fundamental to its reactivity and chemical behavior.
Diagram 1: Tautomeric Forms
Caption: Keto-enol tautomerism of the title compound.
Table 1: Core Physicochemical and Thermochemical Data
| Property | Value | Source |
| CAS Number | 6339-38-4 | [2] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1][2] |
| IUPAC Name | 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | [1] |
| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-2-pyridone; 5-Cyano-6-hydroxy-2-methyl-4-(methoxymethyl)pyridine | [1][3] |
| InChI Key | KLNRUMOPNATILS-UHFFFAOYSA-N | [1] |
| Standard Entropy (S°) | 269.23 J/mol·K (solid, 1 bar) | [1] |
| Heat Capacity (Cp) | 211.76 J/mol·K (solid, 298.15 K) | [1] |
Synthesis Strategy: A Mechanistic Approach
The synthesis of this pyridinone core relies on a classical condensation and cyclization strategy. A highly plausible and efficient route involves the reaction of a β-dicarbonyl compound, specifically 1-methoxy-2,4-pentanedione, with cyanoacetamide.[4] This method is a variation of the Guareschi-Thorpe condensation.
Causality of Experimental Choices:
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Reactants: 1-methoxy-2,4-pentanedione provides the C4, C5, C6, and the associated methyl and methoxymethyl substituents of the final ring. Cyanoacetamide provides the nitrogen atom, C2, and C3, including the essential nitrile group. Its active methylene group is crucial for the initial condensation.
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Catalyst: A basic catalyst, such as piperidine or a sodium alkoxide, is required to deprotonate the active methylene group of cyanoacetamide, generating a nucleophilic carbanion that initiates the reaction.
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Solvent: A protic solvent like ethanol is often used to facilitate the solubility of reactants and intermediates. The reaction is typically heated to drive the cyclization and subsequent dehydration.
Diagram 2: Proposed Synthetic Pathway
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Self-Validating System)
This protocol is a representative procedure based on established chemical principles for this reaction class.
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Reagent Preparation & Setup:
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To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-methoxy-2,4-pentanedione (1.0 eq), cyanoacetamide (1.05 eq), and absolute ethanol (approx. 3 mL per gram of dione).
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Rationale: Using a slight excess of cyanoacetamide ensures the complete consumption of the more complex dione precursor. The setup under nitrogen minimizes potential side reactions from atmospheric moisture and oxygen.
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Initiation of Condensation:
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With gentle stirring, add piperidine (0.1 eq) dropwise to the mixture at room temperature.
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Rationale: Piperidine acts as a base to catalyze the initial condensation between the carbonyl group of the dione and the active methylene of the cyanoacetamide. A catalytic amount is sufficient.
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Cyclization and Reaction Drive:
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Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting material spot indicates reaction completion.
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Rationale: Heating provides the activation energy for the intramolecular cyclization of the acyclic intermediate, followed by the elimination of a water molecule to form the stable pyridine ring.
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Product Isolation and Work-up:
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After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate should form.
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Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
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Rationale: The product is typically less soluble in cold ethanol than the reactants and byproducts, allowing for isolation by precipitation and filtration. Washing with cold solvent removes soluble impurities without significantly dissolving the product.
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Purification and Validation:
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified product.
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Dry the purified crystals under vacuum at 40-50 °C.
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Confirm the identity and purity of the final product using the analytical methods described in Section 3. The yield and purity data validate the success of the synthesis.
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Analytical Characterization and Structural Verification
While major suppliers note that comprehensive analytical data is not routinely collected for this compound, its structure can be unequivocally confirmed using standard spectroscopic and chromatographic techniques.[2] Researchers must assume the responsibility of confirming product identity.[2]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Predicted Observations and Rationale |
| ¹H NMR | - Singlet ~2.4 ppm (3H): Aromatic methyl group (C6-CH₃). - Singlet ~3.4 ppm (3H): Methoxy protons (-OCH₃). - Singlet ~4.5 ppm (2H): Methylene protons (-CH₂-O-). - Singlet ~6.5 ppm (1H): Aromatic proton on the pyridine ring (C5-H). - Broad Singlet >12 ppm (1H): N-H proton of the pyridone tautomer. |
| ¹³C NMR | - ~18-20 ppm: Aromatic methyl carbon (C6-CH₃). - ~58-60 ppm: Methoxy carbon (-OCH₃). - ~70-72 ppm: Methylene carbon (-CH₂-O-). - ~105-165 ppm (Multiple peaks): Aromatic carbons of the pyridine ring. - ~115-118 ppm: Nitrile carbon (-C≡N). - ~160-165 ppm: Carbonyl carbon (C=O) of the pyridone. |
| FT-IR (cm⁻¹) | - 3200-3000 (broad): N-H stretch of the pyridone. - 2950-2850: Aliphatic C-H stretches (methyl, methylene, methoxy). - ~2220: Sharp, strong C≡N (nitrile) stretch. - ~1650: Strong C=O (amide/pyridone) stretch. - ~1600, ~1450: C=C and C=N ring stretching vibrations. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 178. - Key Fragments: Loss of •CH₃ (m/z 163), loss of •OCH₃ (m/z 147), loss of CH₂O (m/z 148). The NIST WebBook confirms mass spectrum data is available for this compound.[1] |
| HPLC | A reverse-phase method (e.g., C18 column with a water/acetonitrile gradient) would be suitable for assessing purity, which should be >95% for use in further synthetic steps. |
Applications in Synthesis and Drug Discovery
The utility of this compound stems from its role as a functionalized intermediate.
Key Intermediate in Vitamin B6 Synthesis
Historically, one of the most significant applications of this molecule is as a precursor in the industrial synthesis of Pyridoxine (Vitamin B6).[1] The structural framework of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile contains the core C4, C5, C6, and the associated substituents required to build the final vitamin. Subsequent chemical transformations would typically involve reduction of the nitrile group and modification of the pyridone ring to yield the final hydroxymethylpyridine structure of Vitamin B6.
Diagram 3: Role as a Vitamin B6 Precursor

